molecular formula C7H12F2 B14743645 1,1-Difluoro-2,2,3,3-tetramethylcyclopropane CAS No. 823-25-6

1,1-Difluoro-2,2,3,3-tetramethylcyclopropane

Cat. No.: B14743645
CAS No.: 823-25-6
M. Wt: 134.17 g/mol
InChI Key: LMSFYDRALMLFNG-UHFFFAOYSA-N
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Description

1,1-Difluoro-2,2,3,3-tetramethylcyclopropane is a chemical compound with the molecular formula C7H12F2 It is characterized by the presence of two fluorine atoms and four methyl groups attached to a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Difluoro-2,2,3,3-tetramethylcyclopropane can be synthesized through several methods. One common approach involves the reaction of 2,2-difluorostyrenes with specific reagents under controlled conditions. For instance, the reaction of 2,2-difluorostyrenes in diglyme at 180°C can yield 1-aryl-2,2,3,3-tetrafluorocyclopropane as a primary product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions: 1,1-Difluoro-2,2,3,3-tetramethylcyclopropane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the fluorine atoms or other parts of the molecule.

    Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific conditions, such as temperature, solvent, and catalyst, depend on the desired reaction and product.

Major Products Formed: The major products formed from these reactions vary based on the type of reaction and reagents used. For example, oxidation may yield fluorinated alcohols or ketones, while substitution reactions can produce a wide range of derivatives.

Scientific Research Applications

1,1-Difluoro-2,2,3,3-tetramethylcyclopropane has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Its unique structure makes it a useful probe in studying biological systems and interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1,1-difluoro-2,2,3,3-tetramethylcyclopropane exerts its effects involves interactions with molecular targets and pathways. The fluorine atoms and cyclopropane ring contribute to its reactivity and stability, allowing it to participate in various chemical and biological processes. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

  • 1,1-Difluoro-2,2,3,3-tetramethylcyclopropane
  • 1,1-Dichloro-2,2,3,3-tetramethylcyclopropane
  • This compound

Uniqueness: this compound is unique due to its specific arrangement of fluorine and methyl groups on the cyclopropane ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

823-25-6

Molecular Formula

C7H12F2

Molecular Weight

134.17 g/mol

IUPAC Name

1,1-difluoro-2,2,3,3-tetramethylcyclopropane

InChI

InChI=1S/C7H12F2/c1-5(2)6(3,4)7(5,8)9/h1-4H3

InChI Key

LMSFYDRALMLFNG-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(F)F)(C)C)C

Origin of Product

United States

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